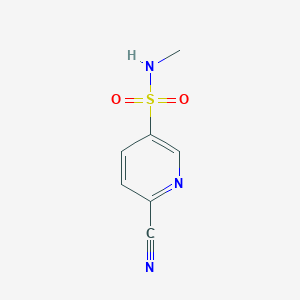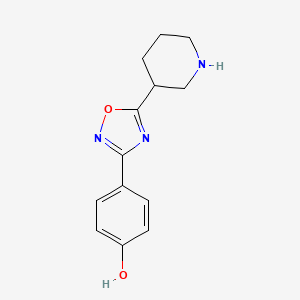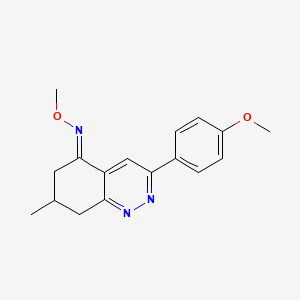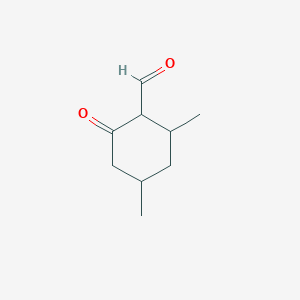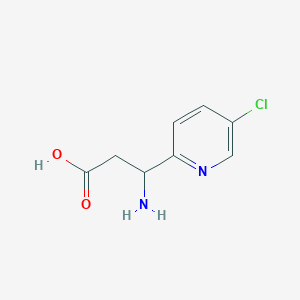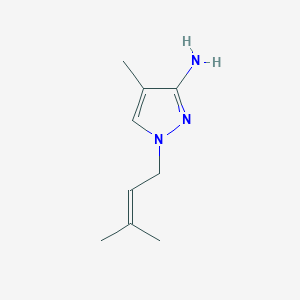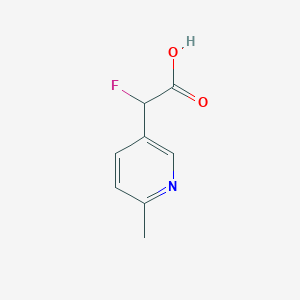
2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid is a fluorinated organic compound that features a pyridine ring substituted with a methyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the fluorination of 2-(6-methylpyridin-3-yl)acetic acid using appropriate fluorinating agents. For instance, the reaction of 2-(6-methylpyridin-3-yl)acetic acid with diethylaminosulfur trifluoride (DAST) can yield the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylpyridine: A related compound with a similar structure but lacking the acetic acid moiety.
2-(6-Methylpyridin-3-yl)acetic acid: The non-fluorinated analog of the compound .
Uniqueness
2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid is unique due to the presence of both a fluorine atom and an acetic acid group, which confer distinct chemical properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and can modulate its biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-fluoro-2-(6-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-3-6(4-10-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
InChI Key |
MOKZSEQPFJOPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




